Product packaging for Methyl 4-(aminomethyl)-3-bromobenzoate(Cat. No.:CAS No. 1260679-57-9)

Methyl 4-(aminomethyl)-3-bromobenzoate

Cat. No.: B1424232
CAS No.: 1260679-57-9
M. Wt: 244.08 g/mol
InChI Key: PQHVNMAJMLQYLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Methyl 4-(aminomethyl)-3-bromobenzoate (CAS 1260679-57-9) is a brominated aromatic ester classified as an organic building block. This compound features both an aminomethyl group and a bromo substituent on the benzoate ring, making it a versatile intermediate for various synthetic transformations. The molecular formula is C 9 H 10 BrNO 2 and it has a molecular weight of 244.09 g/mol . The presence of the reactive bromine atom allows for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions. Simultaneously, the primary amine group (often handled as its hydrochloride salt, CAS 2648946-37-4 ) can be used for amide bond formation or other conjugations. This dual functionality makes it a valuable scaffold in medicinal chemistry for the synthesis of more complex molecules and in material science. As a standard handling practice, this product requires cold-chain transportation . This compound is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H10BrNO2 B1424232 Methyl 4-(aminomethyl)-3-bromobenzoate CAS No. 1260679-57-9

Properties

IUPAC Name

methyl 4-(aminomethyl)-3-bromobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO2/c1-13-9(12)6-2-3-7(5-11)8(10)4-6/h2-4H,5,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQHVNMAJMLQYLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)CN)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Table 1: Summary of Key Reactions and Conditions

Step Reaction Reagents Conditions Purpose
1 Bromination Bromine (Br₂), FeBr₃ Inert atmosphere, room temperature Selective bromination at the 3-position
2 Formylation Formaldehyde, NaOH Aqueous, controlled temperature Introduction of aminomethyl group
3 Reduction Sodium borohydride (NaBH₄) Mild, room temperature Conversion of formyl to amino group

Bromination Methodology

Bromination is achieved via electrophilic aromatic substitution, where bromine reacts with methyl benzoate in the presence of a Lewis acid catalyst such as iron(III) bromide (FeBr₃). This process introduces a bromine atom predominantly at the meta position relative to the ester group, yielding methyl 3-bromobenzoate.

Research Findings:

  • The reaction is regioselective due to the electron-withdrawing nature of the ester group, which directs electrophilic substitution to the meta position.
  • Reaction conditions such as temperature and solvent choice influence selectivity and yield, with typical yields exceeding 85%.

Introduction of the Aminomethyl Group

The aminomethyl group is introduced via formaldehyde-mediated formylation. The brominated intermediate reacts with formaldehyde under basic conditions, resulting in this compound after subsequent reduction.

Research Findings:

  • Formaldehyde reacts with the aromatic ring at the para position relative to the existing substituents.
  • Reaction parameters such as formaldehyde concentration and base strength are optimized to maximize selectivity and yield.

Reduction to Aminomethyl Derivative

The formylated intermediate undergoes catalytic reduction using sodium borohydride or similar reducing agents, converting the aldehyde group to a primary amine.

Research Findings:

  • Sodium borohydride provides high selectivity and yields under mild conditions.
  • The reduction step is typically performed at room temperature, with reaction times of 1-3 hours.

Industrial Scale Synthesis

For large-scale production, continuous flow reactors are employed to improve reaction control, safety, and yield. Automation ensures consistent quality, with process parameters such as temperature, pressure, and reagent flow rate carefully monitored.

Data Table: Comparative Analysis of Preparation Methods

Method Reagents Conditions Yield (%) Advantages Limitations
Batch Bromination Br₂, FeBr₃ Room temp, inert atmosphere 85-90 High selectivity, straightforward Handling bromine hazards
Formaldehyde Formylation Formaldehyde, NaOH Aqueous, controlled temp 80-85 Specific aminomethyl introduction Requires careful control
Catalytic Reduction NaBH₄ Mild, room temp 90-95 High yield, mild conditions Cost of reducing agents

Research Findings and Notes

  • Reaction Optimization: Studies indicate that the use of palladium catalysts (e.g., Pd/C) in reduction steps can enhance yield and selectivity, especially when reaction conditions are finely tuned to temperature and stirring speed.
  • Safety Considerations: Bromination and formaldehyde reactions involve hazardous reagents; proper safety protocols, including inert atmospheres and protective equipment, are essential.
  • Environmental Impact: Use of greener solvents and catalytic systems is under exploration to reduce environmental footprint.

Scientific Research Applications

Organic Synthesis

Methyl 4-(aminomethyl)-3-bromobenzoate serves as an important intermediate in the synthesis of complex organic molecules. It is utilized in the development of pharmaceuticals and agrochemicals due to its ability to undergo nucleophilic substitution reactions effectively. The presence of both the bromine atom and the aminomethyl group enhances its reactivity compared to similar compounds.

Medicinal Chemistry

The compound is being investigated for its potential as a building block in drug development, particularly for treating neurological and inflammatory conditions. Its structural characteristics allow it to interact with biological targets, making it suitable for designing new therapeutic agents. For example, it can be modified to produce derivatives that exhibit enhanced pharmacological properties.

Material Science

In material science, this compound is used in synthesizing functionalized polymers and materials that possess specific properties tailored for particular applications. Its ability to form covalent bonds with other materials makes it a candidate for developing advanced materials with desirable mechanical or thermal characteristics.

Biological Studies

The compound is also studied for its interactions with biological molecules, aiding researchers in understanding biochemical pathways and mechanisms. Its aminomethyl group can form hydrogen bonds with various biomolecules, while the bromine atom may participate in halogen bonding, enhancing binding affinity and specificity.

Case Studies

Case Study 1: Drug Development
Research has focused on modifying this compound derivatives to enhance their efficacy against specific neurological disorders. Studies have shown that certain modifications increase the compound's bioavailability and target specificity.

Case Study 2: Polymer Synthesis
In material science, this compound has been utilized to create polymers that exhibit improved thermal stability and mechanical strength. Experiments demonstrated that polymers synthesized using this compound displayed superior performance compared to those made from traditional monomers.

Mechanism of Action

The mechanism of action of Methyl 4-(aminomethyl)-3-bromobenzoate involves its interaction with specific molecular targets, depending on its application. In medicinal chemistry, it may act by binding to enzymes or receptors, modulating their activity. The aminomethyl group can form hydrogen bonds with biological targets, while the bromine atom can participate in halogen bonding, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Methyl 4-bromo-3-methylbenzoate

  • Structure : Bromine at position 3, methyl (-CH$_3$) at position 4.
  • Molecular Formula : C$9$H$9$BrO$_2$
  • Molecular Weight : 245.07 g/mol
  • Applications : Primarily used as a building block in agrochemicals and materials science.

Ethyl 4-(aminomethyl)-3-bromobenzoate

  • Structure: Ethyl ester instead of methyl, retaining bromine and aminomethyl groups.
  • Molecular Formula: C${10}$H${12}$BrNO$_2$
  • Molecular Weight : 258.11 g/mol
  • Synthesis: Reported in pharmacological studies as a precursor for histamine H2 receptor ligands, with detailed NMR and HRMS characterization .

(S)-Methyl 4-(1-aminoethyl)benzoate

  • Molecular Formula: C${10}$H${13}$NO$_2$
  • Molecular Weight : 179.22 g/mol
  • Key Differences: Lacks bromine, reducing molecular weight and halogen-related reactivity. The chiral center enables stereoselective interactions, making it valuable in asymmetric synthesis and drug development. Synthesis Yield: 83% via reaction of 2-chloro-3-nitropyridin-4-ol with (S)-1-aminoethyl benzoate .

Methyl 4-bromo-3-(bromomethyl)benzoate

  • Structure : Bromine at position 3 and bromomethyl (-CH$_2$Br) at position 4.
  • Molecular Formula : C$9$H$7$Br$2$O$2$
  • Molecular Weight : 314.96 g/mol
  • Key Differences :
    • Dual bromine atoms increase molecular weight and reactivity, particularly in nucleophilic substitutions.
    • Hazards : Higher toxicity risk due to bromomethyl group, requiring stringent handling protocols .

4-Bromo-3-methylbenzoic Acid

  • Structure : Carboxylic acid (-COOH) instead of methyl ester, methyl at position 4, bromine at position 3.
  • Molecular Formula : C$8$H$7$BrO$_2$
  • Molecular Weight : 215.04 g/mol
  • Key Differences :
    • The carboxylic acid group enhances water solubility and acidity (pKa ~2.5), unlike the ester’s neutrality.
    • Applications : Used in metal-organic frameworks (MOFs) and corrosion inhibitors .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Hazards Applications
Methyl 4-(aminomethyl)-3-bromobenzoate C$9$H${10}$BrNO$_2$ 244.09 -Br, -CH$2$NH$2$, ester Moderate irritation (amine-related) Pharma intermediates, ligand synthesis
Methyl 4-bromo-3-methylbenzoate C$9$H$9$BrO$_2$ 245.07 -Br, -CH$_3$, ester Skin/eye irritation Agrochemicals, polymers
Ethyl 4-(aminomethyl)-3-bromobenzoate C${10}$H${12}$BrNO$_2$ 258.11 -Br, -CH$2$NH$2$, ethyl Data not available Histamine receptor ligands
(S)-Methyl 4-(1-aminoethyl)benzoate C${10}$H${13}$NO$_2$ 179.22 -CH(NH$2$)CH$3$, ester Low toxicity Chiral synthesis, drug candidates
Methyl 4-bromo-3-(bromomethyl)benzoate C$9$H$7$Br$2$O$2$ 314.96 -Br, -CH$_2$Br, ester High toxicity (dual bromine) Reactive intermediates

Biological Activity

Methyl 4-(aminomethyl)-3-bromobenzoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships, and relevant research findings.

Chemical Structure and Properties

  • Chemical Formula : C10H10BrN
  • Molecular Weight : 239.1 g/mol
  • CAS Number : 2648946-37-4

The compound features a bromine atom and an aminomethyl group attached to a benzoate structure, which are crucial for its biological interactions.

This compound exhibits its biological effects primarily through:

  • Enzyme Inhibition : The compound may inhibit specific enzymes that play roles in various cellular processes, including those involved in cancer cell proliferation and inflammatory responses.
  • Receptor Interaction : It can interact with various receptors, potentially modulating signal transduction pathways related to disease processes.

Antiviral Activity

Recent studies have identified derivatives of aminomethylbenzoates as effective inhibitors against viruses such as Ebola and Marburg. Compounds structurally related to this compound have shown significant antiviral activity, with effective concentrations (EC50) below 10 µM against these viruses .

Anticancer Activity

Research indicates that compounds with similar structural features can inhibit mTOR pathways, which are crucial for tumor growth and metastasis. For instance, derivatives have been identified that induce autophagic cell death in triple-negative breast cancer (TNBC) models . The structure-activity relationship (SAR) studies suggest that modifications to the aminomethyl group can enhance potency against cancer cells.

Antimicrobial Properties

The compound's potential antimicrobial properties are also under investigation. Similar compounds have demonstrated effectiveness against various bacterial strains, suggesting that this compound could be explored for its antibacterial activity.

Case Studies and Research Findings

  • Ebola Virus Inhibition Study :
    • A series of 4-(aminomethyl)benzamide-based inhibitors were tested against Ebola virus pseudovirions, revealing that certain structural modifications significantly enhanced their inhibitory effects. This compound could serve as a scaffold for developing potent antiviral agents against filoviruses .
  • Anticancer Research :
    • A study focused on mTOR inhibitors found that derivatives related to this compound could induce apoptosis in TNBC cell lines. The research highlighted the importance of the aminomethyl group in enhancing the compound's anticancer properties through specific receptor interactions .

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityKey Findings
This compoundAntiviral, AnticancerEffective against Ebola; induces autophagy in TNBC
4-(Aminomethyl)benzamideAntiviralBroad-spectrum activity against filoviruses
3-Bromo-N'-(4-hydroxybenzylidene)-4-methylbenzohydrazideAnticancerInduces autophagic cell death in TNBC

Q & A

Q. What are the optimal synthetic routes for Methyl 4-(aminomethyl)-3-bromobenzoate, and how can reaction conditions be controlled to minimize byproducts?

A practical synthesis begins with bromination and functionalization of a benzoate precursor. For example, ethyl 4-(aminomethyl)-3-bromobenzoate can be synthesized via sequential bromination, esterification, and reductive amination steps . Key considerations include:

  • Regioselectivity : Use directing groups (e.g., methyl esters) to ensure bromination occurs at the meta position relative to the aminomethyl group.
  • Byproduct mitigation : Employ low temperatures (−10°C to 0°C) during bromination to suppress polybrominated byproducts.
  • Purification : Column chromatography (silica gel, eluting with hexane/ethyl acetate gradients) effectively isolates the target compound .

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?

  • NMR spectroscopy :
    • ¹H NMR : The aminomethyl group (–CH₂NH₂) appears as a triplet at δ ~3.4–3.6 ppm (coupling with adjacent protons). The aromatic protons show splitting patterns consistent with bromo and ester substituents (e.g., a doublet for H-5 at δ ~7.8 ppm) .
    • ¹³C NMR : The carbonyl carbon of the ester group resonates at δ ~168 ppm, while the brominated aromatic carbon appears at δ ~130 ppm .
  • HRMS : Confirm molecular weight with high-resolution mass spectrometry (e.g., [M+H]+ calculated for C₁₀H₁₁BrNO₂: 280.0004; observed: 280.0006) .
  • X-ray crystallography : Resolve stereochemical ambiguities; similar brominated benzoates form monoclinic crystals (space group P2₁/c) with bond lengths confirming substituent positions .

Advanced Research Questions

Q. How do the bromo and aminomethyl substituents influence the compound’s reactivity in cross-coupling reactions?

The bromo group serves as a leaving site for Suzuki-Miyaura or Buchwald-Hartwig couplings, while the aminomethyl group can act as a directing group or participate in condensation reactions. For example:

  • Palladium-catalyzed coupling : Replace bromine with aryl/heteroaryl groups using Pd(PPh₃)₄ and boronic acids (yields >75% under inert conditions) .
  • Aminomethyl derivatization : React with aldehydes (e.g., 4-formylbenzoates) to form Schiff bases, enabling further functionalization for drug-discovery scaffolds .
    Challenges : Competing reactivity of the ester group may require protecting strategies (e.g., silylation) during cross-coupling .

Q. What strategies are recommended for evaluating the pharmacological potential of this compound?

  • In vitro assays :
    • Antimicrobial activity : Test against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans) using broth microdilution (MIC values <50 µg/mL suggest potency) .
    • Anti-inflammatory screening : Measure inhibition of COX-2 or TNF-α production in macrophage cell lines (e.g., RAW 264.7) .
  • Structure-activity relationship (SAR) : Synthesize analogs (e.g., replacing bromine with chlorine or varying ester groups) to identify critical pharmacophores .

Q. How can researchers address conflicting data regarding the compound’s stability under acidic or basic conditions?

  • Stability studies :
    • Acidic conditions (pH <3) : The ester group hydrolyzes to the carboxylic acid, detectable via TLC (Rf shift) or HPLC .
    • Basic conditions (pH >10) : The aminomethyl group may undergo deprotonation, altering reactivity in nucleophilic substitutions .
  • Mitigation : Use buffered solutions (pH 6–8) during reactions and store the compound under inert gas at −20°C to prevent degradation .

Methodological Considerations

Q. What are the critical safety protocols for handling this compound?

  • Toxicity : Limited toxicological data necessitate assuming acute toxicity. Use PPE (gloves, goggles, lab coats) and work in a fume hood .
  • Spill management : Absorb with inert material (vermiculite) and dispose as halogenated waste .
  • Waste disposal : Segregate halogenated byproducts and consult certified hazardous waste handlers for incineration .

Q. How can computational modeling aid in predicting the compound’s reactivity or binding affinity?

  • DFT calculations : Optimize geometry at the B3LYP/6-31G* level to predict electrophilic sites (e.g., bromine’s susceptibility to nucleophilic attack) .
  • Docking studies : Screen against protein targets (e.g., bacterial enzymes or inflammatory mediators) using AutoDock Vina to prioritize experimental assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 4-(aminomethyl)-3-bromobenzoate
Reactant of Route 2
Reactant of Route 2
Methyl 4-(aminomethyl)-3-bromobenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.